molecular formula C23H29N3O4 B2551709 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea CAS No. 1170911-57-5

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2551709
CAS No.: 1170911-57-5
M. Wt: 411.502
InChI Key: HYILDSAUJUZIPF-UHFFFAOYSA-N
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Description

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds related to the specified urea derivative have been synthesized and characterized to explore their chemical properties and potential applications in various fields, including polymer science and medicinal chemistry. For instance, Mallakpour, Hajipour, and Raheno (2002) focused on the synthesis and characterization of new polyureas derived from 4-(4′-Methoxyphenyl)urazole, highlighting their potential in developing novel materials with specific physical properties (Mallakpour, Hajipour, & Raheno, 2002). Such research underlines the importance of urea derivatives in advancing materials science, particularly in creating polymers with tailored properties for industrial applications.

Potential Medicinal Applications

Research into urea derivatives extends into medicinal chemistry, where their unique structural features are exploited to design new therapeutic agents. Nassar, Atta-Allah, and Elgazwy (2015) described the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives from urea and their evaluation as anti-tumor agents (Nassar, Atta-Allah, & Elgazwy, 2015). This research showcases the potential of urea derivatives in developing new drugs with specific anti-cancer activities, emphasizing the role of chemical synthesis in medicinal chemistry.

Photophysical Properties and Applications

The study of urea derivatives also extends to their photophysical properties, which are essential for applications in optoelectronics and materials science. Petrovskii and colleagues (2017) investigated the synthesis, crystal structure, and photophysical properties of novel fused oxazapolycyclic skeletons derived from urea, demonstrating their potential in materials science (Petrovskii et al., 2017). Such studies are crucial for understanding the electronic and optical properties of urea derivatives, paving the way for their use in developing advanced materials and devices.

Properties

IUPAC Name

1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-5-26-19-11-8-17(14-20(19)30-15-23(2,3)21(26)27)25-22(28)24-13-12-16-6-9-18(29-4)10-7-16/h6-11,14H,5,12-13,15H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYILDSAUJUZIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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